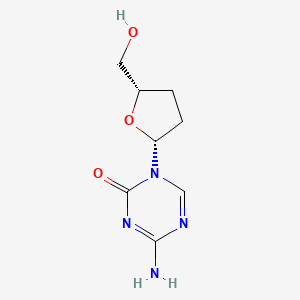

2'-3'-Dideoxy-5-azacytidine

Description

Contextualization within the Landscape of Nucleoside Analogs

Nucleoside analogs are a class of synthetic compounds that are structurally similar to the natural nucleosides (adenosine, guanosine, cytidine (B196190), thymidine, and uridine) that constitute the building blocks of DNA and RNA. Due to this structural mimicry, these analogs can be recognized and processed by cellular machinery involved in nucleic acid synthesis and metabolism. However, their chemical modifications often lead to the disruption of these processes.

The primary mechanisms by which nucleoside analogs exert their effects include:

Chain Termination: Incorporation into a growing DNA or RNA strand can halt further elongation if the analog lacks the necessary chemical group (typically a 3'-hydroxyl group) for the formation of the next phosphodiester bond.

Enzyme Inhibition: Analogs can bind to and inhibit enzymes involved in nucleic acid synthesis or modification, such as polymerases and methyltransferases.

Induction of DNA Damage: The incorporation of some analogs can lead to DNA strand breaks and trigger cellular damage responses.

2',3'-Dideoxy-5-azacytidine fits within this landscape primarily as a DNA chain terminator and a potential inhibitor of DNA methyltransferases (DNMTs), the enzymes responsible for adding methyl groups to DNA.

Historical Development and Research Significance of 5-Azacytidine (B1684299) Derivatives

The story of 2',3'-Dideoxy-5-azacytidine is intrinsically linked to the development of its predecessors, 5-azacytidine and decitabine (B1684300).

5-Azacytidine (Azacitidine): First synthesized in the 1960s, 5-azacytidine is a chemical analog of the nucleoside cytidine, with a nitrogen atom at the 5th position of the pyrimidine (B1678525) ring. nih.gov It was initially investigated as an anticancer agent. nih.gov Subsequent research revealed its ability to be incorporated into both RNA and DNA. researchgate.net Its incorporation into DNA and subsequent trapping of DNMTs leads to a reduction in DNA methylation (hypomethylation), which can reactivate previously silenced tumor suppressor genes. nih.govplos.org This discovery was a landmark in the field of epigenetics, providing a powerful tool to study the link between DNA methylation and gene expression. nih.gov

Decitabine (5-aza-2'-deoxycytidine): As a deoxyribonucleoside analog, decitabine is incorporated exclusively into DNA. nih.gov This specificity makes it a more direct and potent inhibitor of DNA methylation compared to 5-azacytidine. nih.govnih.gov Clinical studies have demonstrated its efficacy in treating myelodysplastic syndromes (MDS) and other hematological malignancies. nih.gov

The research significance of these 5-azacytidine derivatives lies in their ability to reverse epigenetic silencing, a hallmark of many cancers. They have not only provided therapeutic options but have also been instrumental in elucidating the fundamental role of DNA methylation in gene regulation and disease.

Table 1: Comparison of Key 5-Azacytidine Derivatives

| Feature | 5-Azacytidine (Azacitidine) | Decitabine (5-aza-2'-deoxycytidine) | 2',3'-Dideoxy-5-azacytidine |

|---|---|---|---|

| Sugar Moiety | Ribose | 2'-Deoxyribose | 2',3'-Dideoxyribose |

| Incorporation | RNA and DNA | DNA only | DNA only |

| Primary Mechanism | DNMT inhibition, RNA interference | Potent DNMT inhibition | DNA chain termination, potential DNMT inhibition |

| Clinical Use | Approved for MDS and other cancers | Approved for MDS and AML | Investigational |

Rationale for 2',3'-Dideoxy Modification in Nucleoside Analog Design

The defining feature of 2',3'-Dideoxy-5-azacytidine is the removal of the hydroxyl groups at both the 2' and 3' positions of the sugar ring. This "dideoxy" modification is a well-established strategy in nucleoside analog design, most famously utilized in the development of early anti-HIV drugs.

The primary rationale for this modification is to induce DNA chain termination . During DNA replication, DNA polymerase catalyzes the formation of a phosphodiester bond between the 5'-phosphate of an incoming nucleotide and the 3'-hydroxyl group of the growing DNA strand. By lacking this essential 3'-hydroxyl group, once a 2',3'-dideoxynucleoside analog is incorporated into the DNA chain, no further nucleotides can be added, leading to the termination of DNA synthesis.

This mechanism is critical for its potential as an anticancer and antiviral agent, as it can selectively halt the rapid proliferation of cancer cells or the replication of viral genomes. In the context of epigenetics, this chain termination property adds another layer of complexity to its potential mechanism of action beyond simple DNMT inhibition. While its 5-aza-modified base can theoretically interact with and inhibit DNMTs, the immediate and definitive termination of DNA synthesis is a distinct and powerful biological effect.

Early research into 5-substituted 2',3'-dideoxycytidine analogues, including 2',3'-Dideoxy-5-azacytidine, evaluated their potential as antiviral agents. These studies found that 2',3'-Dideoxy-5-azacytidine was protective against the cytopathic effects of the HIV virus, although it was reported to be more toxic than 2',3'-dideoxycytidine (ddC) and its fluoro-substituted counterpart. researchgate.net

While extensive quantitative data on the specific epigenetic effects of 2',3'-Dideoxy-5-azacytidine are not as widely available as for 5-azacytidine and decitabine, its unique combination of a DNA methyltransferase-inhibiting base and a chain-terminating sugar moiety makes it a compound of significant interest for further investigation in the field of epigenetics. The interplay between its ability to halt DNA replication and its potential to alter methylation patterns presents a unique pharmacological profile that warrants deeper exploration.

Properties

CAS No. |

107036-52-2 |

|---|---|

Molecular Formula |

C8H12N4O3 |

Molecular Weight |

212.21 g/mol |

IUPAC Name |

4-amino-1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one |

InChI |

InChI=1S/C8H12N4O3/c9-7-10-4-12(8(14)11-7)6-2-1-5(3-13)15-6/h4-6,13H,1-3H2,(H2,9,11,14)/t5-,6+/m0/s1 |

InChI Key |

OSVRWASALYRZNO-NTSWFWBYSA-N |

SMILES |

C1CC(OC1CO)N2C=NC(=NC2=O)N |

Isomeric SMILES |

C1C[C@@H](O[C@@H]1CO)N2C=NC(=NC2=O)N |

Canonical SMILES |

C1CC(OC1CO)N2C=NC(=NC2=O)N |

Appearance |

Solid powder |

Other CAS No. |

107036-52-2 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

GBS-149; GBS 149; GBS149 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 2 ,3 Dideoxy 5 Azacytidine

General Principles of 2',3'-Dideoxynucleoside Synthesis

The synthesis of 2',3'-dideoxynucleosides (ddNs) is a well-established field in medicinal chemistry, driven by the discovery of their potent antiviral activities, most notably against the human immunodeficiency virus (HIV). nih.gov These compounds function as chain-terminators during DNA synthesis because they lack the 3'-hydroxyl group necessary for the formation of a phosphodiester bond, thus halting the elongation of the DNA strand. nih.govhuarenscience.com

Several general strategies have been developed for the synthesis of ddNs:

Modification of Pre-existing Nucleosides: A common approach involves the deoxygenation of naturally occurring 2'-deoxynucleosides or ribonucleosides. nih.govnih.gov This can be achieved through various chemical reactions, including radical deoxygenation methods. nih.govmdpi.com

Glycosylation of a Nucleobase with a Modified Sugar: This convergent approach involves the coupling of a heterocyclic base with a pre-synthesized 2,3-dideoxyribose derivative. researchgate.netresearchgate.net This method offers flexibility in modifying both the sugar and the base moieties independently.

Enzymatic Synthesis: Biocatalytic methods, utilizing enzymes such as trans-N-deoxyribosylase, provide an alternative route to ddNs. nih.gov Enzymatic synthesis can offer high stereoselectivity and milder reaction conditions compared to chemical methods. nih.govmdpi.com

These synthetic strategies can be broadly categorized into those that start with a pre-formed nucleoside and modify the sugar, and those that build the nucleoside from separate sugar and base components. The choice of strategy often depends on the availability of starting materials, the desired scale of synthesis, and the need for specific stereochemical outcomes.

Specific Synthetic Routes for 2',3'-Dideoxy-5-azacytidine and Related Analogs

The synthesis of 2',3'-Dideoxy-5-azacytidine and its analogs leverages the general principles outlined above, with specific adaptations to accommodate the 5-azacytosine (B16484) base.

Glycosylation Approaches for Nucleobase-Sugar Coupling

The condensation of a protected 5-azacytosine with a suitable 2,3-dideoxyribose derivative is a key strategy for the synthesis of 2',3'-Dideoxy-5-azacytidine. researchgate.netresearchgate.net A common method involves the silylation of 5-azacytosine to enhance its solubility and reactivity, followed by coupling with a protected 2-deoxyribosyl chloride or acetate (B1210297) in the presence of a Lewis acid catalyst. google.com Gold(I)-catalyzed N-glycosylation has also emerged as a highly efficient method for the synthesis of various nucleosides, including deoxynucleosides, offering a versatile approach. researchgate.net

For instance, an improved synthesis of 2'-deoxy-5-azacytidine (Decitabine) has been reported using a 9-fluorenylmethoxycarbonyl (Fmoc)-protected sugar condensed onto a silylated base. acs.org This highlights the importance of protecting group strategies to achieve desired regioselectivity and yield.

Modification of Pre-existing Nucleosides to Dideoxy Forms

An alternative to direct glycosylation is the chemical transformation of a pre-existing nucleoside, such as 5-azacytidine (B1684299) or 2'-deoxy-5-azacytidine, into its 2',3'-dideoxy form. A well-established method for this transformation is the Barton-McCombie deoxygenation. This process typically involves the formation of a thiocarbonyl derivative at the 3'-position of a 2'-deoxynucleoside, followed by radical-initiated reduction with a tin hydride reagent like tributyltin hydride (Bu3SnH) and a radical initiator such as azobisisobutyronitrile (AIBN). nih.govnih.gov More environmentally friendly radical deoxygenation protocols have been developed using tris(trimethylsilyl)silane (B43935) as a replacement for hazardous tin hydrides. nih.govmdpi.com

Design and Synthesis of Novel 2',3'-Dideoxy-5-azacytidine Derivatives

The design and synthesis of novel derivatives of 2',3'-Dideoxy-5-azacytidine are driven by the quest for compounds with improved biological activity, selectivity, and pharmacokinetic properties. Modifications can be introduced at various positions of the nucleoside scaffold:

Sugar Moiety Modifications: Introducing substituents at the 2' or 3' positions, or even replacing the furanose ring with other carbocyclic or heterocyclic systems, can significantly impact the biological profile of the resulting nucleoside analog. nih.govhbni.ac.in For example, the synthesis of 3'-C-substituted-2',3'-dideoxynucleosides has been explored as a strategy to create analogs of AZT. tandfonline.com

Base Moiety Modifications: Alterations to the 5-azacytosine ring can also be explored. For instance, the synthesis of 4'-thio-2'-deoxy-5-azacytidine has been reported, where the oxygen atom in the furanose ring is replaced by sulfur. researchgate.net Additionally, novel 2',3'-dideoxy-6-azacytidine (B12785413) derivatives have been synthesized as potential antiviral agents. biopolymers.org.ua

Prodrug Approaches: To enhance cellular uptake and phosphorylation, prodrug strategies are often employed. This can involve the synthesis of 5'-O-carbonate or phosphoester derivatives of the parent nucleoside. nih.govresearchgate.net

The synthesis of these derivatives often requires multi-step reaction sequences, employing a range of modern organic chemistry techniques.

Stereochemical Considerations in Synthesis

The stereochemistry of the glycosidic bond (α or β) and the stereocenters in the sugar moiety are crucial for the biological activity of nucleoside analogs. hbni.ac.innih.gov In general, the β-anomer is the desired stereoisomer for antiviral activity, mimicking the configuration of natural nucleosides.

During glycosylation reactions, the stereochemical outcome is influenced by several factors, including the nature of the sugar donor, the protecting groups used, the catalyst, and the reaction conditions. researchgate.net For example, the use of a participating group at the C2' position of the sugar can favor the formation of the β-anomer.

In methods involving the modification of pre-existing nucleosides, the stereochemistry is typically retained from the starting material. However, in the synthesis of novel derivatives, particularly those involving the creation of new stereocenters on the sugar ring, stereoselective reactions are essential. hbni.ac.intandfonline.com X-ray crystallography and NMR spectroscopy are critical tools for the confirmation of the stereochemical assignments of the synthesized compounds. tandfonline.com

Molecular and Cellular Pharmacology of 2 ,3 Dideoxy 5 Azacytidine

Intracellular Metabolism and Phosphorylation Pathways

For 2',3'-dideoxy-5-azacytidine to exert its biological effects, it must first be transported into the cell and then undergo a series of enzymatic modifications, a process known as bioactivation. nih.gov This metabolic cascade is crucial for converting the prodrug into its pharmacologically active form.

The initial and rate-limiting step in the bioactivation of many nucleoside analogs is phosphorylation, a reaction catalyzed by nucleoside kinases. biorxiv.org In the case of pyrimidine (B1678525) analogs like 5-azacytidine (B1684299), uridine-cytidine kinase (UCK) is a key enzyme. researchgate.netwikipedia.org UCK, particularly the isoform UCK2, which exhibits significantly higher catalytic potency than UCK1, facilitates the conversion of these nucleosides to their monophosphate form. frontiersin.orgnih.gov This phosphorylation is a critical step for the subsequent production of pyrimidine nucleotides necessary for DNA and RNA synthesis. frontiersin.org

Deoxycytidine kinase (dCK) is another essential enzyme in the salvage pathway of deoxynucleosides and the activation of numerous nucleoside analogs used in anticancer and antiviral therapies. researchgate.netlu.chcolab.ws This enzyme catalyzes the 5'-phosphorylation of natural deoxyribonucleosides. colab.ws The expression of dCK is particularly high in lymphoid tissues and is crucial for supplying the precursors for DNA synthesis. lu.chcolab.ws Deficiency in dCK activity has been linked to drug resistance, highlighting its importance in the bioactivation of nucleoside analogs. nih.gov

Table 1: Key Kinases in the Bioactivation of Nucleoside Analogs

| Kinase | Preferred Substrates | Role in Metabolism |

| Uridine-Cytidine Kinase (UCK) | Uridine, Cytidine (B196190), and their analogs (e.g., 5-azacytidine) wikipedia.orgnih.gov | Catalyzes the initial phosphorylation to monophosphates, a rate-limiting step in pyrimidine salvage. biorxiv.orgwikipedia.org |

| Deoxycytidine Kinase (dCK) | Deoxycytidine, Deoxyadenosine, Deoxyguanosine, and their analogs colab.ws | Essential for the salvage of deoxynucleosides and activation of many anticancer and antiviral drugs. researchgate.netlu.chcolab.ws |

This table provides a summary of the primary roles of UCK and dCK in nucleoside metabolism.

Following the initial phosphorylation by a nucleoside kinase, the resulting monophosphate undergoes two subsequent phosphorylation steps to form the active triphosphate metabolite. researchgate.netresearchgate.net These sequential phosphorylations are catalyzed by nucleoside monophosphate kinases (NMPKs) and nucleoside diphosphate (B83284) kinases (NDPKs). researchgate.net The formation of the triphosphate analog is a prerequisite for its incorporation into nucleic acids. researchgate.netdrugbank.com For instance, 5-azacytidine is converted to 5-azacytidine triphosphate, which can then be incorporated into RNA. A smaller portion of the diphosphate form can be reduced by ribonucleotide reductase to its deoxyribose form, which is then phosphorylated to the deoxy-triphosphate and incorporated into DNA. researchgate.netresearchgate.net

Mechanisms of Nucleic Acid Incorporation

The therapeutic and cytotoxic effects of 2',3'-dideoxy-5-azacytidine are directly linked to its incorporation into the nucleic acid polymers, DNA and RNA. ontosight.aiwikipedia.org

The structure of the sugar moiety in a nucleoside analog is a primary determinant of its preferential incorporation into either DNA or RNA. Analogs with a deoxyribose sugar, like 5-aza-2'-deoxycytidine (decitabine), are incorporated exclusively into DNA. researchgate.netplos.org In contrast, analogs with a ribose sugar, such as 5-azacytidine, are predominantly incorporated into RNA. wikipedia.orgresearchgate.netnih.gov It is estimated that approximately 80-90% of intracellular 5-azacytidine is incorporated into RNA. nih.gov A smaller fraction, around 10-20%, is converted to the deoxy form and subsequently integrated into DNA. researchgate.netnih.gov This differential incorporation is a key factor in the distinct biological activities of these related compounds. plos.org

Table 2: Nucleic Acid Incorporation of Azacitidine Analogs

| Compound | Sugar Moiety | Primary Nucleic Acid Target |

| 5-azacytidine | Ribose | RNA wikipedia.orgresearchgate.netnih.gov |

| 5-aza-2'-deoxycytidine (Decitabine) | Deoxyribose | DNA researchgate.netplos.org |

This table illustrates the preferential incorporation of azacitidine analogs based on their sugar structure.

The incorporation of fraudulent bases like 5-azacytidine into nucleic acids leads to significant cellular disruption. ontosight.ai When incorporated into RNA, 5-azacytidine can lead to the disassembly of polyribosomes, interfere with transfer RNA function, and ultimately inhibit protein synthesis. wikipedia.org

Incorporation into DNA has profound consequences for DNA replication and gene expression. The presence of the 2',3'-dideoxy moiety in 2',3'-dideoxy-5-azacytidine acts as a chain terminator during DNA synthesis. ontosight.ai The absence of a 3'-hydroxyl group prevents the formation of a phosphodiester bond with the next incoming nucleotide, thus halting the elongation of the DNA strand. ontosight.ai This mechanism is a cornerstone of its antiviral activity. ontosight.ai

Interaction with DNA Methyltransferase (DNMT) Enzymes

A critical aspect of the pharmacology of 5-azacytidine and its derivatives is their interaction with DNA methyltransferases (DNMTs). nih.govdrugbank.com DNA methylation is an epigenetic mechanism that plays a crucial role in regulating gene expression. nih.gov

When 5-azacytidine is incorporated into DNA in place of cytosine, it creates an altered substrate for DNMTs. wikipedia.orgmdpi.com The nitrogen atom at the 5-position of the azacytosine ring prevents the enzymatic transfer of a methyl group. researchgate.net More importantly, the enzyme becomes covalently and irreversibly trapped to the 5-azacytosine-containing DNA. wikipedia.orgdrugbank.com This sequestration and subsequent degradation of DNMTs leads to a passive, replication-dependent demethylation of the genome. nih.gov The resulting hypomethylation can lead to the re-expression of previously silenced genes, including tumor suppressor genes, which is a key component of its anticancer effects. ontosight.ainih.gov

Covalent Adduct Formation and Enzyme Trapping

2',3'-Dideoxy-5-azacytidine, as a cytidine analog, exerts its effects after being incorporated into DNA. Once integrated into the DNA strand, it acts as a suicide substrate for DNA methyltransferases (DNMTs). aacrjournals.org The nitrogen atom at the 5-position of the azacytosine ring is key to this mechanism. During the methylation process, DNMTs form a transient covalent bond with the C6 of cytosine. However, with 5-azacytosine (B16484), this intermediate becomes a stable, irreversible covalent adduct between the enzyme and the DNA. aacrjournals.orgscirp.org This process is often referred to as "enzyme trapping," effectively sequestering the DNMT protein on the DNA. aacrjournals.orgnih.govub.edu

The formation of these covalent DNMT-DNA adducts is a critical event that leads to the depletion of soluble DNMT proteins within the cell. aacrjournals.orgnih.gov This trapping mechanism is not exclusive to a single DNMT but affects various members of the DNMT family. aacrjournals.org The stability of this covalent complex prevents the enzyme from completing the methylation reaction and dissociating from the DNA, thus leading to a functional inactivation of the enzyme. aacrjournals.orgnih.gov

It has been demonstrated that even a minor substitution of 5-azacytosine for cytosine in the DNA, as low as 0.3%, is sufficient to inactivate over 95% of the cellular DNA methyltransferase activity. nih.gov This highlights the potent and efficient nature of the enzyme trapping mechanism.

Inhibition of DNMT Activity and Enzyme Degradation

The covalent trapping of DNMTs by 2',3'-dideoxy-5-azacytidine incorporated into DNA is the primary mechanism for the inhibition of DNMT activity. aacrjournals.orgnih.govnih.gov By forming irreversible adducts, the compound effectively depletes the pool of active DNMT enzymes available to maintain methylation patterns during DNA replication. aacrjournals.orgnih.gov This leads to a passive, replication-dependent demethylation of the genome. nih.gov

Following the formation of the covalent complex, the trapped DNMT protein is targeted for degradation. nih.govmdpi.com Studies have shown that the degradation of DNMT1, the maintenance methyltransferase, occurs via the proteasomal pathway. nih.govnih.gov This degradation is a rapid process following treatment with azanucleosides. nih.govnih.gov Interestingly, this degradation can be blocked by proteasomal inhibitors, confirming the involvement of the proteasome. nih.gov

The degradation of DNMT1 is selective, as other DNMTs like DNMT3a and DNMT3b appear to be less sensitive to this drug-induced degradation. nih.govnih.gov The process requires a functional ubiquitin-activating enzyme, indicating that the trapped DNMT1 is polyubiquitinated before being recognized and degraded by the proteasome. nih.gov It has been shown that specific domains within the DNMT1 protein, such as the KEN box, are crucial for this degradation process. nih.gov

Notably, the degradation of DNMT1 can occur even in the absence of DNA replication, suggesting that the formation of the covalent adduct with DNA is not the sole trigger for enzyme degradation. nih.gov This implies a more complex regulatory mechanism controlling DNMT1 stability in the presence of azanucleosides.

Downstream Cellular Effects Independent of DNA Methylation

While the primary mechanism of action of 2',3'-dideoxy-5-azacytidine is through the inhibition of DNA methylation, the compound also elicits cellular effects that are independent of this process.

Disruption of RNA Processing and Function

Although 2',3'-dideoxy-5-azacytidine is a deoxycytidine analog and is primarily incorporated into DNA, its parent compound, 5-azacytidine, is incorporated into both DNA and RNA. aacrjournals.orgscirp.org The incorporation of 5-azacytidine into RNA can disrupt RNA processing and function. mdpi.com It has been shown that 5-azacytidine can inhibit DNMT2-mediated tRNA methylation. aacrjournals.org DNMT2 is an enzyme that methylates RNA, and its inhibition by azanucleosides can lead to significant cellular effects at the level of RNA methylation. mdpi.com

Impact on Protein Synthesis and Metabolism

The incorporation of 5-azacytidine into RNA can have a direct impact on protein synthesis. nih.gov Studies in HeLa cells have shown that 5-azacytidine inhibits protein synthesis. nih.gov This inhibition is not an immediate effect but occurs after a lag period, suggesting that it is a consequence of the incorporation of the analog into RNA. nih.gov The primary mechanism appears to be an impairment of the formation of new ribosomes, which are essential for protein synthesis. nih.gov

Furthermore, the metabolic activation of 2',3'-dideoxy-5-azacytidine is a critical step for its activity. nih.gov The compound is a prodrug that needs to be phosphorylated to its active triphosphate form. nih.gov This process is dependent on cellular kinases. researchgate.net The efficiency of this metabolic activation can influence the subsequent incorporation into DNA and the resulting cellular effects. researchgate.net

Induction of Cytotoxicity and DNA Damage Response

A significant downstream effect of 2',3'-dideoxy-5-azacytidine is the induction of cytotoxicity and a robust DNA damage response (DDR). nih.govnih.gov The formation of covalent DNMT-DNA adducts is a major source of this DNA damage. nih.govbiorxiv.org These adducts can physically block the progression of replication forks and transcription machinery, leading to DNA strand breaks. nih.govbiorxiv.org

The cellular response to this damage involves the activation of key DDR proteins, including ATM, ATR, CHK1, and p53. nih.govnih.govresearchgate.netnih.gov The activation of the p53 pathway can lead to cell cycle arrest, typically at the G2/M phase, and apoptosis. nih.govresearchgate.netnih.gov The induction of γ-H2AX foci, a marker for DNA double-strand breaks, is a hallmark of the DNA damage induced by this compound. nih.govnih.gov

Interestingly, the cytotoxicity of 2',3'-dideoxy-5-azacytidine appears to be mediated primarily by the covalent trapping of DNMTs rather than the subsequent DNA demethylation. nih.gov This is supported by the finding that cells with reduced levels of DNMT are more resistant to the toxic effects of the drug. nih.gov This indicates that the physical presence of the DNMT-DNA adducts is a major contributor to the observed cytotoxicity. nih.gov

Epigenetic Modulatory Activities of 2 ,3 Dideoxy 5 Azacytidine

Global and Locus-Specific DNA Hypomethylation

Studies have demonstrated that treatment with 2',3'-Dideoxy-5-azacytidine leads to a dose-dependent hypomethylation response in the peripheral blood of leukemia patients. researchgate.net This demethylating activity is not random; rather, it exhibits a degree of specificity, with certain genomic regions being more susceptible to drug-induced demethylation. plos.org Research in colon cancer and leukemic cell lines has revealed that the demethylation patterns induced by this agent are reproducible and non-random, suggesting the involvement of targeted remethylation of specific loci after DNA replication. plos.org

The extent of demethylation at specific tumor suppressor genes, however, does not always predict clinical outcomes, indicating that other biological processes are involved in the therapeutic benefits of DNMT inhibitors. plos.orgnih.gov

A primary target of 2',3'-Dideoxy-5-azacytidine-induced demethylation is CpG islands, which are short stretches of DNA with a high frequency of CpG dinucleotides. nih.govnih.gov In cancer, the hypermethylation of CpG islands in the promoter regions of tumor suppressor genes is a common mechanism for gene silencing. plos.org 2',3'-Dideoxy-5-azacytidine can reverse this hypermethylation, leading to the reactivation of these silenced genes. plos.orgnih.gov

However, studies in colorectal cancer cells have shown that while the compound induces significant demethylation of the genome, promoter CpG island methylation of some genes can persist. nih.gov This suggests that the reactivation of transcriptionally inactive genes does not always necessitate complete demethylation of their associated CpG islands. nih.gov Instead, hypomethylation at the transcriptional start site may be sufficient for the long-term reversal of gene silencing. nih.gov

In addition to CpG islands, DNA hypomethylation induced by agents like 2',3'-Dideoxy-5-azacytidine can also affect repetitive elements in the genome. A reduction of 5-Methyl Cytosine at the pericentromeric region of chromosomes, which are rich in repetitive sequences, has been observed following treatment with this compound. nih.gov

The demethylating activity of 2',3'-Dideoxy-5-azacytidine has a profound impact on chromatin structure, leading to increased accessibility and remodeling. researchgate.net DNA methylation contributes to a more condensed chromatin state, which is less accessible to the transcriptional machinery. mdpi.com By reducing DNA methylation, 2',3'-Dideoxy-5-azacytidine helps to create a more "open" or transcriptionally permissive chromatin configuration. plos.orgnih.gov

Treatment with 2',3'-Dideoxy-5-azacytidine can induce decondensation of chromatin structure. nih.gov This process is crucial for gene reactivation, as it allows transcription factors and other regulatory proteins to bind to DNA. researchgate.net Studies have shown that gene reactivation following demethylation is associated with the establishment of nucleosome-depleted regions (NDRs) around the transcription start site. plos.orgnih.gov

Furthermore, the process of gene reactivation induced by this compound involves the insertion of the histone variant H2A.Z at promoter regions, which is mediated by the SRCAP complex. plos.orgnih.gov This histone variant facilitates the access of proteins to gene regulatory regions, a necessary step for gene re-expression. plos.org Therefore, the epigenetic modulation by 2',3'-Dideoxy-5-azacytidine extends beyond DNA demethylation to include significant alterations in chromatin architecture.

Gene Expression Regulation and Transcriptional Reprogramming

Microarray analyses of hepatoma cell lines treated with 2',3'-Dideoxy-5-azacytidine revealed that genes involved in the cytoskeleton and extracellular matrix were significantly enriched among the up-regulated genes, while genes involved in metabolism were enriched among the down-regulated genes. nih.gov This demonstrates the ability of the compound to regulate the expression of specific groups of genes with characteristic functions. nih.gov

The transcriptional reprogramming induced by 2',3'-Dideoxy-5-azacytidine is a dynamic process, with changes in messenger RNA levels observed over time following treatment. nih.gov While DNA demethylation is a key initiating event, it is not always sufficient on its own to induce gene expression, suggesting the requirement of additional cellular factors. nih.gov

A critical aspect of the therapeutic potential of 2',3'-Dideoxy-5-azacytidine is its ability to reactivate tumor suppressor genes (TSGs) that have been silenced by epigenetic mechanisms, primarily DNA hypermethylation. plos.orgnih.gov In various cancers, TSGs are frequently inactivated, contributing to uncontrolled cell growth and proliferation. nih.gov

Treatment with 2',3'-Dideoxy-5-azacytidine has been shown to induce the transcriptional reactivation of several TSGs in different cancer cell lines. nih.govscispace.com For instance, in breast tumor cell lines, it induces the re-expression of the antimetastatic tumor suppressor genes DSC3 and MASPIN. nih.gov Similarly, in human tumor cell lines, it has been shown to induce the expression of the p16 gene, a key cell cycle regulator. scispace.commednexus.org

The reactivation of these genes is often associated with the demethylation of their promoter regions. scispace.commednexus.org However, the mechanism of reactivation can be more complex, also involving changes in histone modifications. For example, the reactivation of DSC3 and MASPIN is linked to significant decreases in promoter H3 K9 di-methylation. nih.gov

| Tumor Suppressor Gene | Cancer Type/Cell Line | Effect of 2',3'-Dideoxy-5-azacytidine | Associated Epigenetic Changes |

|---|---|---|---|

| DSC3 | Breast Cancer (MDA-MB-231, UACC 1179) | Transcriptional Reactivation | Decreased promoter H3 K9 di-methylation |

| MASPIN | Breast Cancer (MDA-MB-231, UACC 1179) | Transcriptional Reactivation | Decreased promoter H3 K9 di-methylation |

| p16 (CDKN2A) | Various Human Tumor Cell Lines | Gene Activation/Expression Induction | Demethylation of the promoter region |

| MLH1 | Colon Cancer (RKO) | mRNA Expression Induction | DNA Demethylation and changes in histone marks |

| CDKN2A | Colon Cancer (RKO) | mRNA Expression Induction | DNA Demethylation and changes in histone marks |

| GSTP1 | Hepatocellular Carcinoma (LCL-PI 11) | Upregulation of gene expression | Downregulation of DNMT1, DNMT3a, DNMT3b |

| SOCS1 | Hepatocellular Carcinoma (LCL-PI 11) | Upregulation of gene expression | Downregulation of DNMT1, DNMT3a, DNMT3b |

The impact of 2',3'-Dideoxy-5-azacytidine on gene expression is highly context-dependent. researchgate.net The same gene can be affected differently under various environmental settings or in different cell types. researchgate.net This variability may be due to the specific gene silencing mechanisms at play, such as the interplay between DNA methylation and repressive histone modifications. researchgate.net

Furthermore, 2',3'-Dideoxy-5-azacytidine can induce the expression of both methylated and unmethylated genes. nih.gov A novel mechanism for this broader effect involves the degradation of the pRb pocket proteins (pRb, p107, and p130). nih.gov This degradation leads to the re-expression of several genes, including the methylated tumor suppressor gene RASFF1A and the unmethylated gene CDKN2D. nih.gov

The immediate and long-term effects of the compound on gene expression can also differ. In some cases, genes with uniformly hypermethylated CpG islands are only temporarily reactivated. nih.gov The heritable changes in gene expression show considerable overlap between different azanucleosides, though 2',3'-Dideoxy-5-azacytidine tends to stably induce more RNAs. dtu.dkcore.ac.uk

In addition to reactivating tumor suppressor genes, 2',3'-Dideoxy-5-azacytidine can also upregulate the expression of genes involved in apoptosis, or programmed cell death. This is a crucial aspect of its anticancer activity.

Treatment of human lung cancer cells with this compound has been shown to cause an accumulation of procaspase-9 through mRNA upregulation. nih.gov While this alone may not be sufficient to induce apoptosis, it sensitizes the cells to other apoptosis-inducing agents. nih.gov When combined with other treatments, it can trigger the mitochondrial pathway of apoptosis. nih.gov

Studies in hepatocellular carcinoma cell lines have also demonstrated that 2',3'-Dideoxy-5-azacytidine can upregulate pro-apoptotic genes. nih.govsemanticscholar.org For example, it can increase the expression of genes like BAX, BAK, and APAF1, while downregulating anti-apoptotic genes such as Bcl-2 and Bcl-xL. semanticscholar.org This shift in the balance of pro- and anti-apoptotic gene expression contributes to the induction of cell death in cancer cells. nih.govsemanticscholar.org

| Apoptosis-Related Gene | Cell Line | Effect of 2',3'-Dideoxy-5-azacytidine |

|---|---|---|

| Caspase-9 | Human Lung Cancer | Upregulation of mRNA, accumulation of procaspase-9 |

| BAX | Hepatocellular Carcinoma (Hep3B, SMMC-7721) | Upregulation |

| BAK | Hepatocellular Carcinoma (Hep3B, SMMC-7721) | Upregulation |

| APAF1 | Hepatocellular Carcinoma (Hep3B, SMMC-7721) | Upregulation |

| Bcl-2 | Hepatocellular Carcinoma (Hep3B, SMMC-7721) | Downregulation |

| Bcl-xL | Hepatocellular Carcinoma (Hep3B, SMMC-7721) | Downregulation |

Interplay with Other Epigenetic Mechanisms

The epigenetic landscape of a cell is a complex and interconnected network of regulatory layers. The activity of DNA methyltransferase (DNMT) inhibitors, such as 5-azacytidine (B1684299) and its derivatives, is not limited to the direct reversal of DNA methylation. These agents induce significant downstream effects that ripple through other epigenetic pathways, including histone modifications and the regulation of non-coding RNAs. This interplay is crucial for the full spectrum of their biological activity, particularly in the context of re-activating silenced genes.

DNA methylation and histone modifications are deeply intertwined mechanisms that cooperate to regulate chromatin structure and gene expression. Gene silencing is often maintained by a combination of DNA hypermethylation and repressive histone marks, such as deacetylation. DNA methyltransferases are known to recruit histone deacetylases (HDACs) to specific gene loci, creating a condensed chromatin state that is inaccessible to the transcriptional machinery ashpublications.org.

Research has consistently demonstrated a powerful synergy between DNMT inhibitors and HDAC inhibitors (HDACis) in reactivating epigenetically silenced genes ashpublications.orgnih.govaacrjournals.orgnih.gov. This cooperative effect is more potent than the activity of either agent used alone nih.gov. The mechanism behind this synergy involves a multi-faceted remodeling of the chromatin environment.

Initial treatment with a DNMT inhibitor like 5-azacytidine reduces DNA methylation, which can alleviate the recruitment of methyl-CpG binding proteins and their associated corepressor complexes, including HDACs. Subsequent or concurrent treatment with an HDACi prevents the removal of acetyl groups from histone tails. Histone acetylation neutralizes the positive charge of lysine (B10760008) residues, weakening the interaction between histones and the negatively charged DNA backbone. This leads to a more relaxed, open chromatin structure (euchromatin), which enhances the accessibility of gene promoters to transcription factors and RNA polymerase, thereby facilitating gene expression nih.gov.

Specific molecular findings supporting this interplay include:

Altered Protein Association: In mouse lymphosarcoma cells, combined treatment with 5-azacytidine and the HDACi trichostatin A (TSA) abolished the association of HDAC1 with the promoter of the silenced metallothionein (B12644479) I gene nih.gov.

Chromatin Reorganization: The synergistic activation of gene promoters by these two inhibitor classes is attributed to the demethylation of the promoter and an altered association of various factors, leading to a reorganization of chromatin nih.gov.

Enhanced Gene Re-expression: Sequential treatment, typically with a DNMT inhibitor followed by an HDAC inhibitor, results in a more robust re-expression of methylated tumor suppressor genes in malignant cell lines compared to single-agent treatment nih.gov.

Modulation of Other Histone Marks: Beyond acetylation, DNMT inhibitors can influence other histone marks. Treatment with 5-aza-2'-deoxycytidine has been shown to decrease repressive histone H3 lysine 9 (H3K9) di-methylation, partly by causing a post-transcriptional decrease in the G9A histone methyltransferase enzyme nih.gov.

Table 1: Synergistic Effects of DNMT and HDAC Inhibitors on Gene Expression and Chromatin Structure

| Cell Line/Model | DNMT Inhibitor | HDAC Inhibitor(s) | Key Findings | Reference |

|---|---|---|---|---|

| Mouse Lymphosarcoma | 5-azacytidine | Trichostatin A (TSA), Depsipeptide | Synergistic activation of methylated MT-I promoter; Abolished association of HDAC1 with the promoter. | nih.gov |

| Diffuse Large B-Cell Lymphoma (DLBCL) | Decitabine (B1684300) | Panobinostat, Vorinostat, Depsipeptide | Strong synergistic reduction in cell viability; Induction of a unique gene expression and epigenetic profile. | ashpublications.org |

| Human Endometrial Cells | 5-aza-2'-deoxycytidine | Trichostatin A (TSA) | TSA down-regulates DNMT3B, a de novo DNA methyltransferase, suggesting a mechanism for synergy. | aacrjournals.org |

| Breast Tumor Cell Lines | 5-aza-2'-deoxycytidine | - | Reactivation of silenced genes (DSC3, MASPIN) was linked to significant decreases in promoter H3K9 di-methylation. | nih.gov |

Non-coding RNAs (ncRNAs), such as microRNAs (miRNAs) and long non-coding RNAs (lncRNAs), are critical regulators of gene expression at the post-transcriptional level. As epigenetic modulators themselves, their expression is also subject to epigenetic control, including by DNA methylation. Consequently, treatment with DNMT inhibitors like 5-azacytidine can significantly alter the cellular landscape of ncRNAs.

MicroRNAs (miRNAs): MiRNAs are small, ~22 nucleotide-long RNAs that typically bind to the 3' untranslated region (UTR) of target messenger RNAs (mRNAs), leading to their degradation or translational repression. The expression of tumor-suppressive miRNAs is often silenced by DNA hypermethylation in cancer.

Treatment with 5-azacytidine can lead to the re-expression of these silenced miRNAs. For instance, studies have demonstrated that 5-azacytidine can increase the levels of tumor-suppressive miRNAs such as miR-34a in non-small cell lung cancer cells nih.gov and various other miRNAs (e.g., miR-10b, miR-122, miR-200b) in breast cancer cells nih.govresearchgate.net.

Conversely, 5-azacytidine, as a ribonucleoside analog, can be incorporated into RNA, which may interfere with RNA processing and stability dtu.dk. This can lead to a broader, more immediate impact on the miRNA population. Studies comparing 5-azacytidine and its deoxy-analog (which is only incorporated into DNA) found that 5-azacytidine caused a dramatic and immediate downregulation of a large number of miRNAs in both hematopoietic and solid tumor cell lines dtu.dk. This effect was particularly pronounced shortly after treatment, suggesting a direct impact on RNA metabolism in addition to the canonical DNA demethylation effect dtu.dk.

Long Non-coding RNAs (lncRNAs): LncRNAs are transcripts longer than 200 nucleotides with diverse regulatory functions, including the recruitment of chromatin-modifying complexes to specific genomic loci. Like protein-coding genes, the expression of lncRNAs can be controlled by the methylation status of their promoter regions. Research in the parasite Schistosoma mansoni has shown that treatment with 5-azacytidine leads to the differential expression of hundreds of lncRNAs, indicating that these molecules are responsive to epigenetic drugs and are part of the downstream pathways affected by DNMT inhibition.

Table 2: Effects of 5-Azacytidine on Non-coding RNA Expression

| Cell Line/Model | Non-coding RNA Type | Observed Effect | Potential Mechanism | Reference |

|---|---|---|---|---|

| Human Breast Cancer Cells (MCF-7) | miRNA | Increased expression of miR-10b, -122, -200b, -34a, -320a depending on cell subline. | Demethylation of miRNA promoter regions. | nih.govresearchgate.net |

| Human Lung Cancer Cells (A549) | miRNA | Restoration of miR-34a expression. | Demethylation of miRNA promoter regions. | nih.gov |

| Leukemia (HL-60) & Carcinoma (T24) Cells | miRNA | Immediate and significant downregulation of many miRNAs. | Incorporation of 5-azacytidine into RNA, disrupting RNA metabolism. | dtu.dk |

| Oral Squamous Carcinoma Cells (SCC131) | miRNA | Upregulation of 50 miRNAs (including miR-6741-3p) and downregulation of 28 miRNAs. | Demethylation of miRNA promoter regions. | researchgate.net |

Preclinical Investigation of 2 ,3 Dideoxy 5 Azacytidine in Model Systems

In Vitro Studies in Cell Culture Models

Assessment of Antiproliferative Activity in Cancer Cell Lines

The antiproliferative effects of 5-azacytidine (B1684299) and its derivatives have been demonstrated across a variety of human cancer cell lines. These compounds are known to inhibit DNA synthesis and cell growth. nih.gov For instance, 5-aza-2'-deoxycytidine has shown the ability to inhibit the growth of several human neuroblastoma cell lines. nih.gov The sensitivity of different cancer cell lines to these compounds can vary significantly, with IC50 values (the concentration required to inhibit the growth of 50% of cells) differing by as much as 1000-fold among a panel of cancer cell lines. nih.gov

In a study on the colon cancer HCT-116 cell line, the IC50 values for 5-azacytidine were determined to be 2.18 ± 0.33 μM at 24 hours and 1.98 ± 0.29 μM at 48 hours. brieflands.com For 5-aza-2'-deoxycytidine, the IC50 values in the same cell line were 4.08 ± 0.61 μM at 24 hours and 3.18 ± 0.50 μM at 48 hours. brieflands.com This demonstrates a time and dose-dependent inhibition of cell viability. sid.ir The antiproliferative activity of these agents is linked to their ability to induce DNA hypomethylation. nih.gov

Table 1: Antiproliferative Activity (IC50) of Azacitidine Analogs in HCT-116 Colon Cancer Cells

| Compound | Incubation Time (hours) | IC50 (μM) |

|---|---|---|

| 5-azacytidine | 24 | 2.18 ± 0.33 |

| 48 | 1.98 ± 0.29 | |

| 5-aza-2'-deoxycytidine | 24 | 4.08 ± 0.61 |

| 48 | 3.18 ± 0.50 |

Effects on Cell Differentiation and Cell Cycle Progression

5-azacytidine and its derivatives are recognized for their capacity to induce differentiation in various cell types. nih.gov These agents have been shown to induce muscle, adipocyte, and chondrocyte differentiation in cultures of mouse embryo fibroblasts. nih.gov In human promyelocytic leukemia HL-60 cells, 5-azacytidine has been found to be a potent inducer of terminal differentiation. researchgate.net This induction of differentiation is a heritable change, suggesting an epigenetic mechanism. researchgate.net

The effects on cell differentiation are closely linked to the modulation of the cell cycle. In murine myoblasts, 5-azacytidine was found to cause cell cycle withdrawal and enhance myogenic progression. nih.gov Treatment with 5-azacytidine can lead to an increase in the protein content of cell cycle regulators like Cyclin-D1 and p21. nih.gov In human cancer cells, 5-aza-2'-deoxycytidine has been shown to induce cell cycle arrest. nih.gov Specifically, in myeloid leukemia cells, it can cause an arrest in the G1 phase of the cell cycle. nih.gov This effect is often associated with the increased expression of cyclin-dependent kinase inhibitors. brieflands.com

Induction of Apoptosis and Cell Death Pathways in Malignant Cells

5-azacytidine and its analogs are potent inducers of apoptosis in malignant cells. brieflands.com In human promyelocytic leukemic HL-60 cells, the induction of apoptosis by 5-azacytidine was found to be cell cycle phase-specific at lower concentrations, preferentially affecting cells in the G1 phase. nih.gov At higher concentrations, no cell cycle phase specificity was observed. nih.gov

The molecular mechanisms underlying this apoptosis induction are multifaceted. In myeloid leukemia cells, 5-aza-2'-deoxycytidine was shown to induce apoptosis through the mitochondrial apoptosis pathway, characterized by the release of cytochrome c. nih.gov This process was found to be independent of p53 status. nih.gov Furthermore, in acute myeloid leukemia (AML) cells, 5-azacytidine can prime the cells for apoptosis by transcriptionally inducing the pro-apoptotic protein NOXA. researchgate.net Studies in colon cancer cell lines have also confirmed that these compounds significantly induce apoptosis. sid.ir

Studies on Viral Replication and Host Cell Interactions (e.g., HIV, PCV2)

The effects of 5-azacytidine and its derivatives on viral replication are complex and appear to be virus-specific. In the context of Human Immunodeficiency Virus (HIV), 5-azacytidine and 5-aza-2'-deoxycytidine have been shown to inhibit the replication of HIV-1 in human T cells in vitro. nih.gov The inhibitory effect is more pronounced when the drugs are added at the time of infection. nih.gov The mechanism of action is thought to involve the targeting of reverse transcription. researchgate.net Interestingly, it has been suggested that 5-azacytidine can cause lethal mutagenesis in HIV-1. researchgate.net Some studies have also explored the use of these compounds to reactivate latent HIV-1. embopress.org

In contrast to its inhibitory effects on HIV, 5-azacytidine has been found to promote the replication of Porcine Circovirus Type 2 (PCV2) in porcine kidney cells. nih.govnih.gov This enhancement of PCV2 infection may be mediated through the activation of the MAPK signaling pathway, which in turn upregulates the expression of inflammatory and apoptotic factors. nih.gov

Epigenetic Reprogramming in Stem Cells and Other Cellular Systems

5-azacytidine is a well-established epigenetic modifier that acts by inhibiting DNA methyltransferases. stemcell.com Its incorporation into DNA leads to the irreversible binding and subsequent depletion of these enzymes, resulting in DNA hypomethylation. researchgate.netstemcell.com This epigenetic reprogramming capability has been harnessed in the context of stem cell biology.

It has been shown that 5-azacytidine can increase the efficiency of reprogramming mouse fibroblasts into induced pluripotent stem (iPS) cells. stemcell.com This is achieved by inducing the full reprogramming of partially reprogrammed cells. stemcell.com Furthermore, in NIH-3T3 fibroblasts, treatment with 5-azacytidine led to the upregulation of "stemness" genes such as Sox2, Klf4, Nanog, and Oct4. researchgate.net The demethylating activity of 5-azacytidine is also capable of enhancing the differentiation of mesenchymal stem cells into cardiomyocytes. medcraveonline.com

In Vivo Studies in Animal Models of Disease

The in vivo efficacy of 5-azacytidine and its derivatives has been evaluated in various animal models of disease, particularly in the context of cancer. In a murine model of L1210 lymphocytic leukemia, a prodrug of 5-azacytidine, 2′,3′,5′-triacetyl-5-azacitidine, was shown to improve life expectancies. nih.gov

In a pancreatic ductal adenocarcinoma (PDAC) tumor growth model, epigenetic reprogramming of PANC-1 cells with non-cytotoxic doses of 5-azacytidine prior to engraftment led to the inhibition of tumor growth in vivo. nih.gov Furthermore, this epigenetic treatment rendered gemcitabine-resistant pancreatic cancer cells more susceptible to the chemotherapeutic agent. nih.gov

Studies in mouse models of colorectal peritoneal carcinomatosis demonstrated that 5-aza-2'-deoxycytidine could suppress tumor progression by stimulating an anti-tumor immune response. nih.gov This was characterized by the activation of macrophages towards an M1-like phenotype and the subsequent activation of T cells. nih.gov In animal models of leukemia, 5-aza-2'-deoxycytidine has been shown to be a potent antineoplastic agent. nih.gov

Efficacy Evaluation in Xenograft and Patient-Derived Xenograft (PDX) Models

The antitumor effects of the hypomethylating agent 5-azacytidine have been evaluated in various xenograft and patient-derived xenograft (PDX) models, which are considered crucial tools for preclinical assessment. researchgate.netnih.gov These models, which involve implanting patient tumor tissue into immunodeficient mice, allow for the study of therapeutic responses in a system that closely mimics the patient's own tumor. researchgate.netnih.gov

In PDX models of T-cell follicular helper (TFH) lymphoma, 5-azacytidine's efficacy has been shown to correlate with patient response. researchgate.netnih.gov Studies on PDXs generated from patients who had either responded to, had stable disease with, or were resistant to 5-azacytidine treatment demonstrated that the PDX models recapitulated these clinical outcomes. researchgate.netnih.gov For instance, in PDXs from patients who responded to the therapy, treatment led to a decrease in circulating tumor cells and prolonged survival of the mice. researchgate.netnih.gov Conversely, PDXs generated from resistant patients showed no significant response to the treatment. researchgate.netnih.gov

Similarly, PDX models have been instrumental in studying resistance to 5-azacytidine in the context of myelodysplastic syndrome (MDS) and acute myeloid leukemia (AML). frontiersin.orgnih.govdoaj.org Researchers have successfully generated transplantable PDX models from MDS/AML patients who developed resistance to combination therapies involving 5-azacytidine and Venetoclax. doaj.org These models retain the therapeutic resistance observed in the patients, providing a valuable platform to test new agents that could overcome this resistance. nih.govdoaj.org For example, based on in vitro testing and in vivo validation in these PDX models, compounds like Panobinostat and Dinaciclib have been identified as promising candidates for overcoming dual resistance to Venetoclax and 5-azacytidine. nih.govdoaj.org

In solid tumors, such as IDH1-mutant gliomas, 5-azacytidine has demonstrated efficacy in both subcutaneous and orthotopic PDX models. nih.gov Treatment in these models resulted in reduced tumor growth and extended survival. nih.gov

Table 1: Efficacy of 5-Azacytidine in Various PDX Models

| PDX Model | Cancer Type | Key Findings |

|---|---|---|

| TFH Lymphoma | T-cell Follicular Helper Lymphoma | PDX response to 5-azacytidine correlated with patient's clinical response (prolonged survival in models from responding patients). researchgate.netnih.gov |

| MDS/AML | Myelodysplastic Syndrome/Acute Myeloid Leukemia | Models retained patient-specific resistance to 5-azacytidine and Venetoclax, enabling the identification of agents (Panobinostat, Dinaciclib) to overcome resistance. nih.govdoaj.org |

Assessment of Anti-Tumor Activity in Murine Leukemia Models

The anti-leukemic activity of 5-azacytidine has been extensively studied in various murine leukemia models. These syngeneic, immune-competent models are advantageous for investigating the interplay between the drug's direct effects on cancer cells and its modulation of the host immune system. nih.gov

In a C1498 murine AML model, treatment with 5-azacytidine suppressed the leukemic burden and led to a significant extension of survival in the treated mice. researchgate.net However, the therapeutic effects were often short-lived, with eventual relapse observed, mirroring a common outcome in human patients. researchgate.net This model system is therefore considered highly valuable for studying mechanisms of acquired resistance to hypomethylating agents and for testing novel combination therapies. researchgate.net

Studies using different human leukemic cell lines, such as U937 and HL-60, have also shown the potential for combination treatments. For example, a synergistic effect was observed when 5-azacytidine was combined with other agents, leading to potentiated apoptosis in resistant cells. mdpi.com These preclinical findings support the exploration of combination strategies to enhance the efficacy of 5-azacytidine in leukemia treatment. mdpi.com The development of cell line variants with induced resistance to 5-azacytidine and its analogue, decitabine (B1684300), further aids in understanding the molecular basis of resistance and identifying therapies that can bypass these mechanisms. mdpi.com

Investigations in Other Preclinical Disease Models (e.g., Gliomas)

Beyond hematological malignancies, the therapeutic potential of 5-azacytidine has been investigated in preclinical models of solid tumors, most notably gliomas. nih.govnih.gov A significant focus of this research has been on gliomas harboring mutations in the isocitrate dehydrogenase 1 (IDH1) gene, which are characterized by a distinct DNA hypermethylation phenotype. nih.govnih.govfrontiersin.org

In preclinical models of IDH1-mutant glioma, 5-azacytidine treatment has been shown to reduce tumor cell growth and inhibit tumor proliferation. nih.govresearchgate.net Furthermore, in vivo studies using these models demonstrated that 5-azacytidine treatment provided a survival benefit. nih.gov The anti-tumor effect is linked to the drug's ability to induce differentiation of the glioma cells. researchgate.net Notably, the therapeutic benefit was observed specifically in IDH1-mutant models, but not in IDH1 wild-type glioma models, suggesting that the IDH1 mutation status may be a key determinant of sensitivity to this therapy. nih.gov

Preclinical studies have also explored combination therapies. In xenograft models of IDH1-mutant gliomas, combining 5-azacytidine with the DNA-damaging agent temozolomide enhanced the therapeutic effect, leading to further increases in survival. nih.govnih.gov These findings provide a strong biological rationale for clinical trials evaluating 5-azacytidine, both as a single agent and in combination with other therapies, for patients with IDH-mutant gliomas. clinicaltrials.gov

Analysis of Molecular Responses in Vivo (e.g., DNA Demethylation, Gene Expression)

The primary mechanism of action of 5-azacytidine is the inhibition of DNA methyltransferases (DNMTs), leading to a reduction in global DNA methylation. nih.govnih.gov This hypomethylation can reverse the epigenetic silencing of genes, including tumor suppressor genes. nih.gov In vivo studies have confirmed that 5-azacytidine administration effectively suppresses global methylation in tissues. nih.gov

In murine leukemia models, treatment with 5-azacytidine leads to the re-expression of epigenetically silenced genes. nih.govresearchgate.net This includes not only endogenous genes related to tumor suppression and antigen presentation (such as H2d, β2m, Tap1, and Lmp2) but also transduced reporter genes like luciferase that have become silenced. nih.govresearchgate.net The rescue of antigen expression highlights a key molecular response, suggesting that the drug can enhance the susceptibility of cancer cells to the host's immune system. nih.gov

Further molecular analysis in myeloid leukemic cells shows that combining 5-azacytidine with other epigenetic agents can lead to a synergistic activation of hundreds of genes. frontiersin.org These activated genes are often involved in critical cellular processes that suppress malignancy, such as apoptosis. frontiersin.org For example, the combination can increase the expression of positive regulators of apoptosis like TNFSF10 and various caspases. frontiersin.org This broad reprogramming of the genetic landscape underscores the profound molecular impact of 5-azacytidine treatment in vivo. nih.gov

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| 2',3'-Dideoxy-5-azacytidine |

| 5-azacytidine |

| Decitabine (5-aza-2'-deoxycytidine) |

| Dinaciclib |

| Panobinostat |

| Temozolomide |

Mechanisms of Resistance to 2 ,3 Dideoxy 5 Azacytidine and Analogous Compounds

Acquired Resistance Mechanisms in Preclinical Models

Acquired resistance emerges in cancer cells following initial sensitivity and prolonged exposure to a drug. This often involves genetic or epigenetic changes that allow the cells to survive and proliferate despite the continued presence of the therapeutic agent.

A primary mechanism of acquired resistance to 2',3'-Dideoxy-5-azacytidine in preclinical models involves genetic alterations in the enzymes responsible for its activation. Mutations in the DCK gene are a well-documented cause of resistance. nih.govnih.gov For instance, in an HL-60 leukemia cell line, resistance was rapidly induced upon drug exposure and was linked to a switch from a heterozygous to a homozygous mutation in the DCK gene. nih.govnih.gov Restoring wild-type dCK function in these resistant cells was shown to re-establish sensitivity to the drug. nih.govnih.gov

For the analogous compound 5-azacytidine (B1684299), mutations in the activating kinase UCK2 are a common cause of acquired resistance. nih.govresearchgate.net Studies have identified point mutations in the UCK2 gene in resistant leukemia cell lines. nih.govresearchgate.net Overexpression of wild-type UCK2 in these resistant cells can restore drug sensitivity, confirming the causal role of these mutations. nih.gov In some cases, AZA-resistant cells with a UCK2 mutation remain sensitive to 2',3'-Dideoxy-5-azacytidine, illustrating the distinct activation pathways. nih.govmdpi.com

| Gene | Compound Affected | Effect of Mutation | Preclinical Model Example |

|---|---|---|---|

| DCK | 2',3'-Dideoxy-5-azacytidine | Loss of function, drug inactivation | HL-60 leukemia cells |

| UCK2 | 5-azacytidine | Loss of function, drug inactivation | THP-1/AR, HL60/AR leukemia cells |

Cancer cells can also acquire resistance by activating pro-survival signaling pathways that counteract the cytotoxic effects of chemotherapy. The phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a central regulator of cell growth, proliferation, and survival, and its deregulation is a known mechanism of drug resistance. nih.govtechscience.cn

In preclinical models of resistance to 5-azacytidine, deregulation of the PI3K/AKT pathway has been observed. mdpi.comnih.govresearchgate.net For example, the development of 5-azacytidine resistance in MDS/AML cell lines was associated with a gain-of-function mutation in AKT1 (p.Arg144Cys), leading to its hyperphosphorylation and excessive activation of the pathway. mdpi.comnih.gov Resistant cells also showed upregulation of other pathway components like AKT2, AKT3, and mTOR. mdpi.com While these resistant cells showed increased dependence on AKT signaling for survival, inhibition of this pathway did not necessarily re-sensitize them to 5-azacytidine, suggesting that it represents a mechanism for tolerating the drug rather than a direct bypass of its primary action. mdpi.comnih.gov This mechanism highlights the complex interplay between drug-induced stress and the adaptive signaling responses of cancer cells that contribute to acquired resistance.

Alterations in Apoptotic and Anti-Apoptotic Protein Expression (e.g., MCL1, BAX)

The balance between pro-apoptotic and anti-apoptotic proteins is a crucial determinant of a cell's response to chemotherapy. Alterations in this delicate equilibrium can confer significant resistance to drug-induced cell death.

In studies involving the analogous compound 5-azacytidine, downregulation of the anti-apoptotic protein MCL1 has been observed. researchgate.net This suggests that cancer cells might develop resistance by maintaining high levels of MCL1, thereby neutralizing the pro-apoptotic signals initiated by the drug. The combination of 5-azacytidine with agents that inhibit BCL-2 family proteins, such as ABT-737, has been shown to enhance the conformational activation of the pro-apoptotic protein BAX, leading to increased apoptosis. researchgate.net This finding implies that alterations in the expression or function of BAX could be a potential mechanism of resistance.

One study on MOLM-13 human acute myeloid leukemia (AML) cells resistant to 5-azacytidine (MOLM-13/AZA) showed that treatment with the related compound decitabine (B1684300) led to a decrease in the BCL2 protein level and an upregulation of BAX. mdpi.comsemanticscholar.org Conversely, when these AZA-resistant cells were treated with AZA itself, there was only a slight change in BCL2 and no change in BAX expression, suggesting a specific resistance mechanism that prevents the modulation of these key apoptotic regulators. mdpi.comsemanticscholar.org

Molecular Profiling of Resistant Cell Lines and Models

The development of cell lines resistant to 2',3'-Dideoxy-5-azacytidine and its analogs provides invaluable tools for dissecting the molecular basis of resistance. While specific data for 2',3'-Dideoxy-5-azacytidine is scarce, studies on AZA- and DAC-resistant models have revealed several key alterations.

For instance, in human leukemia cell lines, resistance to azacitidine has been linked to mutations in the uridine-cytidine kinase 2 (UCK2) gene. researchgate.net UCK2 is a critical enzyme for the phosphorylation and activation of azacitidine. researchgate.net Mutations that impair UCK2 function can therefore lead to reduced drug efficacy. researchgate.net

Furthermore, molecular profiling of myelodysplastic syndrome (MDS) samples from patients treated with 5-azacytidine has shown that responders tend to have a greater reduction in the mutational burden of cancer-related genes compared to non-responders. nih.gov Transcriptional analysis of pre-treatment samples from responding patients revealed an enrichment for pathways related to oxidative phosphorylation, MYC targets, and mTORC1 signaling. nih.gov In contrast, non-responders showed an association with TNFα signaling and a leukemia stem cell signature. nih.gov

In other studies, the development of resistance to 5-azacytidine in MDS/AML cell lines was associated with the deregulation of several cancer-related pathways, including the phosphatidylinositol-3-kinase (PI3K)/AKT signaling pathway. mdpi.com

The table below summarizes key molecular findings in cell lines resistant to analogous compounds.

| Cell Line/Model | Analogous Compound | Key Molecular Alterations Associated with Resistance |

| THP-1/AR, HL60/AR | 5-azacytidine | Point mutations in the UCK2 gene researchgate.net |

| MOLM-13/AZA | 5-azacytidine | Lack of BAX upregulation upon AZA treatment mdpi.comsemanticscholar.org |

| MDS Patient Samples | 5-azacytidine | Pre-treatment enrichment of TNFα signaling and leukemia stem cell signature in non-responders nih.gov |

| AZA-Resistant MDS/AML Cell Lines | 5-azacytidine | Deregulation of PI3K/AKT signaling pathway mdpi.com |

Strategies to Overcome Resistance in Preclinical Settings

Based on the molecular mechanisms of resistance identified in preclinical models of analogous compounds, several strategies to circumvent or reverse this resistance are being explored.

Given the role of anti-apoptotic proteins in conferring resistance, a logical approach is to combine 2',3'-Dideoxy-5-azacytidine with inhibitors of these proteins. For example, the BCL-2 family inhibitor ABT-737 has been shown to act synergistically with 5-azacytidine to induce apoptosis in AML cells. researchgate.net This combination was effective even in the absence of p53, a key tumor suppressor protein. researchgate.net The proposed mechanism involves the 5-azacytidine-mediated downregulation of MCL-1, which is known to confer resistance to ABT-737. researchgate.net

Another strategy involves targeting pathways that are hyperactivated in resistant cells. Since the PI3K/AKT pathway is often deregulated in AZA-resistant cells, inhibitors of this pathway could potentially restore sensitivity. mdpi.com Similarly, for cells that have developed resistance through quiescence mediated by integrin α5 (ITGA5) signaling, combining AZA with an ITGA5 inhibitor has shown promise in improving the hematopoietic potential of non-responder hematopoietic progenitor cells.

The table below outlines some preclinical strategies to overcome resistance to analogous compounds.

| Strategy | Rationale | Analogous Compound |

| Combination with BCL-2 family inhibitors (e.g., ABT-737) | To overcome resistance mediated by anti-apoptotic proteins like MCL1 and BCL-2. researchgate.net | 5-azacytidine |

| Combination with PI3K/AKT pathway inhibitors | To target the hyperactivated survival pathways in resistant cells. mdpi.com | 5-azacytidine |

| Combination with ITGA5 inhibitors | To overcome resistance mediated by cell cycle quiescence in hematopoietic progenitor cells. | 5-azacytidine |

Structure Activity Relationship Sar Studies of 2 ,3 Dideoxy 5 Azacytidine Analogs

Impact of Nucleobase Modifications on Biological Activity

Modifications to the 5-azacytosine (B16484) ring of 5-azacytidine (B1684299) analogs have been investigated to improve chemical stability and modulate biological activity. The inherent instability of the 1,3,5-triazine (B166579) ring makes it susceptible to hydrolytic degradation. Research has shown that even minor substitutions on this ring can have a profound impact on the compound's efficacy.

One area of investigation has been the substitution at the 6-position of the triazine ring. Studies involving the synthesis of 6-alkyl-5-azacytidine analogs revealed that such modifications are generally detrimental to the compound's antiproliferative activity. For instance, the introduction of a methyl or an ethyl group at the C6 position was intended to block the nucleophilic attack of water and thereby enhance chemical stability. However, these modifications led to a significant decrease in antiproliferative effects in human leukemia HL-60 cells. nih.govnih.gov A ribofuranosyl S-nucleoside analog of 6-methyl-5-azacytidine showed markedly lower activity compared to its non-methylated counterpart. nih.gov This suggests that the C6 position is sensitive to substitution and that steric hindrance in this region may interfere with the key interactions required for biological activity, such as recognition by nucleoside kinases or incorporation into DNA.

These findings underscore the stringent structural requirements of the 5-azacytosine base for optimal biological function. The data indicates that the unsubstituted C6 position is important for the molecule's interaction with its cellular targets.

| Compound | Modification | Relative Biological Activity | Reference |

|---|---|---|---|

| 5-Azacytidine Analog | Unsubstituted at C6 | High | nih.gov |

| 6-Methyl-5-azacytidine Analog | Methyl group at C6 | Significantly Decreased | nih.govnih.gov |

Influence of Sugar Moiety Modifications (e.g., other dideoxy, azido (B1232118), unsaturated)

The sugar portion of nucleoside analogs plays a critical role in their pharmacological properties, influencing their uptake, metabolism, and interaction with target enzymes. Consequently, extensive modifications to the sugar moiety of 5-azacytidine have been explored.

The primary mechanism of action for 5-azacytidine analogs involves their incorporation into DNA and/or RNA. nih.gov This prerequisite means that modifications that prevent the analog from being recognized and processed by the cellular machinery for nucleic acid synthesis will likely abolish its activity. Research into replacing the standard β-D-ribofuranosyl ring with other sugar structures has demonstrated this principle. Analogs synthesized with pyranosyl sugars or disaccharides in place of the ribofuranose moiety showed a significant decrease or complete loss of antiproliferative activity. nih.govnih.gov This loss of function is attributed to the inability of these modified sugars to be properly phosphorylated and subsequently incorporated into DNA or RNA. nih.gov

While not specific to 2',3'-dideoxy-5-azacytidine, broader research on nucleoside analogs provides insights into other potentially impactful modifications. For example, the introduction of an azido group at the 3' position, as seen in the anti-HIV drug Zidovudine (3'-azido-3'-deoxythymidine or AZT), is a well-established modification that acts as a chain terminator during nucleic acid synthesis. nih.gov Similarly, creating a double bond to form a 2',3'-didehydro-2',3'-dideoxy (unsaturated) sugar can enhance the antiviral efficacy of certain nucleoside analogs. nih.gov These types of modifications could, in principle, be applied to 2',3'-dideoxy-5-azacytidine to modulate its mechanism and spectrum of activity.

| Sugar Moiety | Example Modification | Impact on Antiproliferative Activity | Reference |

|---|---|---|---|

| Ribofuranose | Parent Compound | Active | nih.govnih.gov |

| Pyranose | Replacement of ribofuranose | Significantly Decreased / Inactive | nih.govnih.gov |

| Disaccharide | Replacement of ribofuranose | Significantly Decreased / Inactive | nih.govnih.gov |

Stereochemical Requirements for Optimal Activity

The stereochemistry of the sugar moiety is a critical determinant of the biological activity of nucleoside analogs. The enzymes involved in nucleoside metabolism, such as kinases and polymerases, are highly stereoselective. For most naturally occurring nucleosides, the β-D configuration is required for recognition and processing.

Studies on related dideoxycytidine nucleosides have highlighted the importance of this stereochemistry. While β-D-2',3'-dideoxycytidine is a known antiviral agent, its enantiomer, β-L-2',3'-dideoxycytidine, has also been shown to possess potent activity against human immunodeficiency virus (HIV) and hepatitis B virus (HBV). researchgate.net Interestingly, HIV-1 strains that developed resistance to the β-D analog remained susceptible to the β-L analog. researchgate.net This suggests that the sugar configuration can influence the interaction with viral reverse transcriptase and the development of resistance. researchgate.net

In the context of 5-azacytidine analogs, research has shown that both the D- and L-enantiomers of 2'-deoxy-5-azacytidine were weak substrates for human deoxycytidine kinase (dCK) compared to the natural substrate, β-D-deoxycytidine. nih.gov Furthermore, the L-enantiomers of 5-azacytidine derivatives were found to be resistant to deamination by cytidine (B196190) deaminase (CDA), an enzyme that inactivates many cytidine analogs. nih.gov This resistance to degradation is a potential therapeutic advantage of L-nucleosides. However, despite this stability, the tested β-L-5-azacytosine nucleoside analogs did not show significant antiviral activity, suggesting that other enzymes in the activation pathway may have unfavorable enantioselectivity. nih.gov These findings indicate that while the natural β-D configuration is generally preferred by cellular enzymes, the β-L configuration can offer advantages such as resistance to catabolism and activity against resistant viral strains, making it a key area of SAR investigation.

Development of Prodrugs and Conjugates to Enhance Efficacy and Specificity

A significant challenge with 5-azacytidine and its analogs is their poor chemical stability and limited oral bioavailability, which complicates their clinical use. To overcome these limitations, the development of prodrugs—inactive precursors that are converted into the active drug in the body—has been a major focus of research.

One successful prodrug strategy involves the esterification of the hydroxyl groups on the sugar moiety. For example, 2′,3′,5′-triacetyl-5-azacitidine (TAC) was developed as an oral prodrug for azacitidine. nih.govmedchemexpress.com The acetylation of the hydroxyl groups masks the polar nature of the molecule, improving its lipophilicity (as shown by a more favorable logP value) and thus its potential for oral absorption. nih.gov This triacetylated derivative demonstrated significantly improved stability across a wide pH range and higher solubility compared to the parent compound. nih.govmedchemexpress.com These properties are crucial for avoiding rapid degradation in the stomach's acidic environment and for enhancing absorption. nih.gov

Another approach is the development of phosphate (B84403) prodrugs. These are designed to deliver the 5'-monophosphate form of the nucleoside, thereby bypassing the first, often rate-limiting, phosphorylation step catalyzed by deoxycytidine kinase. This strategy can be particularly useful in cases where resistance has developed due to decreased kinase activity. Various prodrugs of azacitidine 5'-phosphate have been designed to improve the pharmaceutical properties of the parent drug. nih.gov

Conjugating the nucleoside analog to other molecules, such as lipids or polymers, represents another strategy. For the related compound AZT, 5'-O-substituted prodrugs have been created by linking it to amino acids, fatty acids, or steroidal carboxylic acids. nih.gov These conjugates are designed to enhance properties like penetration of the blood-brain barrier, increase plasma half-life, and achieve site-specific drug delivery. nih.gov Similar strategies could be applied to 2',3'-dideoxy-5-azacytidine to improve its therapeutic index.

Computational and Biophysical Approaches to SAR Analysis

Computational and biophysical methods are indispensable tools for understanding the SAR of 2',3'-dideoxy-5-azacytidine analogs at a molecular level. These approaches provide insights into how these molecules interact with their primary target, DNA methyltransferase (DNMT), guiding the design of more potent and specific inhibitors.

Molecular modeling and docking studies have been used to elucidate the binding mode of 5-azacytidine and related nucleosides within the active site of human DNMT1. nih.gov These models show that after incorporation into DNA, the 5-azacytosine base flips into the catalytic pocket of the enzyme. Key interactions are formed between the inhibitor and conserved amino acid residues. Specifically, the N3 protonated form of the cytosine ring can form hydrogen bonds with the acidic side chain of Glutamate 1266 (Glu1266) and with Arginine 1310 and Arginine 1312 (Arg1310, Arg1312). nih.gov The ribose sugar and phosphate backbone also form a network of hydrogen bonds with residues such as Serine 1230, Glycine 1231, and Lysine (B10760008) 1535. nih.gov Understanding this binding pocket allows for the rational design of new analogs with modified substituents that could enhance these interactions and improve binding affinity.

Quantitative Structure-Activity Relationship (QSAR) is another powerful computational technique used in drug design. QSAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For DNMT1 inhibitors, QSAR models have been developed that identify key structural features influencing their inhibitory effect. nih.gov These models can reveal the importance of specific physicochemical properties, such as electronegativity, van der Waals volume, and topological distance, for potent activity. nih.gov By applying the findings from QSAR studies, researchers can rationally design novel analogs with predicted high activity and greater structural diversity, accelerating the discovery of new drug candidates. While not yet extensively published for 2',3'-dideoxy-5-azacytidine specifically, these methods are directly applicable and represent a key strategy for future SAR analysis.

Emerging Research Areas and Future Directions for 2 ,3 Dideoxy 5 Azacytidine